

Spectroscopic Profile of 2-(2-Chloroethoxymethyl)oxirane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(2-Chloroethoxymethyl)oxirane

Cat. No.: B3143980

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound **2-(2-Chloroethoxymethyl)oxirane**. Due to the limited availability of direct experimental spectra for this specific molecule in publicly accessible databases, this document presents a combination of confirmed molecular information and predicted spectroscopic values derived from analogous compounds. These predictions are intended to serve as a reference for researchers involved in the synthesis, characterization, and application of this and related chemical entities.

Chemical Identity

Parameter	Value	Source
IUPAC Name	2-((2-Chloroethoxy)methyl)oxirane	N/A
Synonyms	(2S)-2-[(2-Chloroethoxy)methyl]oxirane	N/A
CAS Number	5412-14-6	N/A
Molecular Formula	C ₅ H ₉ ClO ₂	[1]
Molecular Weight	136.58 g/mol	[1]
Chemical Structure		N/A

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-(2-Chloroethoxymethyl)oxirane**. These predictions are based on the analysis of structurally similar compounds.

Predicted ^1H NMR Spectroscopic Data

Solvent: CDCl_3 Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~ 3.8 - 3.6	m	4H	-O- CH_2 - CH_2 -Cl
~ 3.7 - 3.4	m	2H	Oxirane- CH_2 -O-
~ 3.2 - 3.1	m	1H	Oxirane CH
~ 2.8	dd	1H	Oxirane CH_2 (trans)
~ 2.6	dd	1H	Oxirane CH_2 (cis)

Predicted ^{13}C NMR Spectroscopic Data

Solvent: CDCl_3 Frequency: 100 MHz

Chemical Shift (δ) ppm	Carbon Type	Assignment
~ 72	CH_2	-O- CH_2 - CH_2 -Cl
~ 71	CH_2	Oxirane- CH_2 -O-
~ 51	CH	Oxirane CH
~ 45	CH_2	Oxirane CH_2
~ 43	CH_2	-O- CH_2 - CH_2 -Cl

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3050 - 2990	m	C-H stretch (oxirane ring)
~ 2960 - 2850	s	C-H stretch (aliphatic)
~ 1250	s	C-O-C stretch (asymmetric, oxirane ring)
~ 1120	s	C-O-C stretch (ether)
~ 915 - 830	m-s	C-O stretch (oxirane ring, symmetric)
~ 750 - 650	s	C-Cl stretch

Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/z	Relative Intensity	Possible Fragment
136/138	Low	[M] ⁺ (Molecular ion with ³⁵ Cl/ ³⁷ Cl isotopes)
101	Moderate	[M - Cl] ⁺
73	High	[M - CH ₂ CH ₂ Cl] ⁺
63/65	High	[CH ₂ CH ₂ Cl] ⁺
43	High	[C ₃ H ₃ O] ⁺

Experimental Protocols

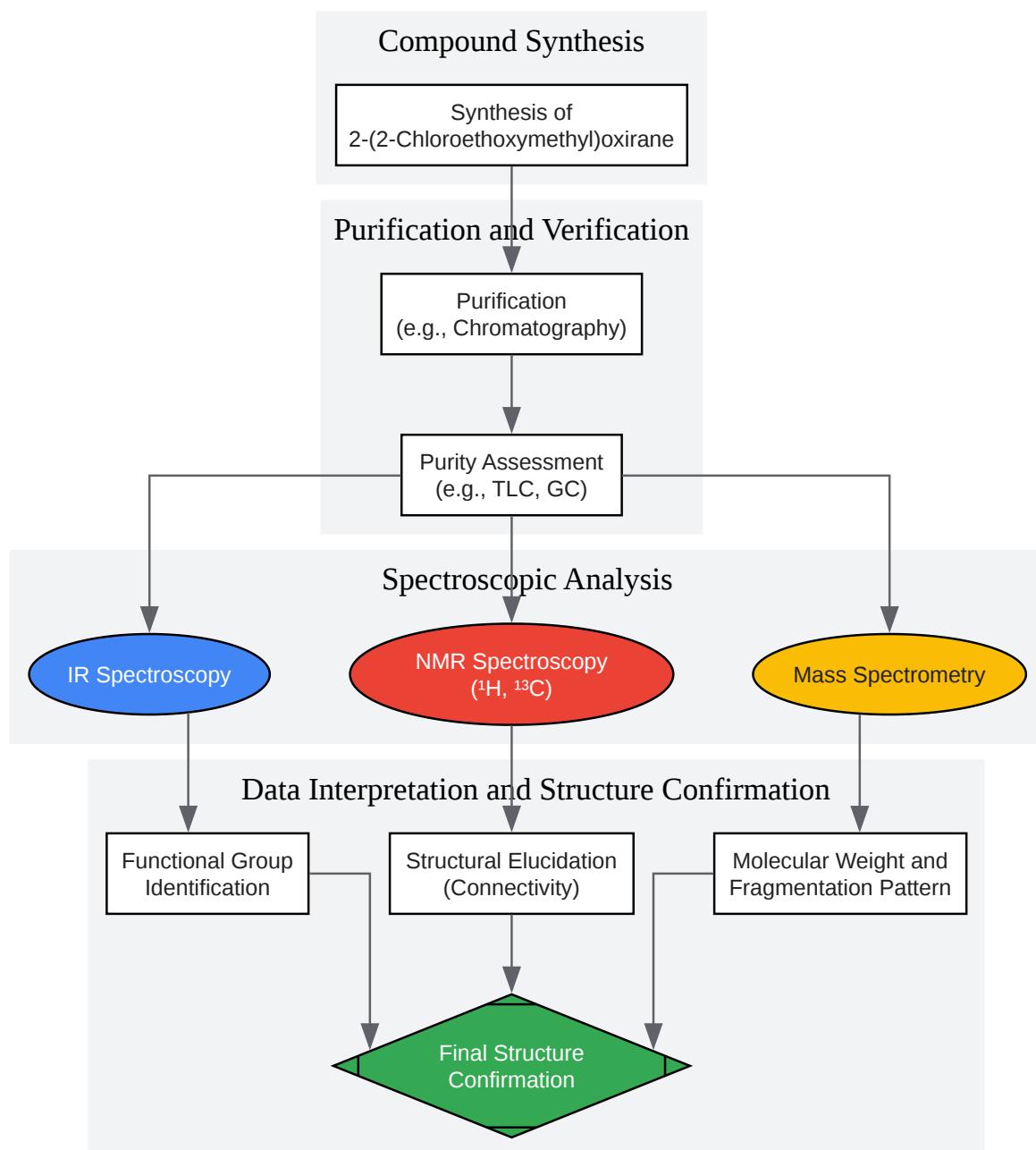
The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **2-(2-Chloroethoxymethyl)oxirane** in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 400 MHz NMR spectrometer equipped with a 5 mm broadband probe.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum with a spectral width of 16 ppm.
 - Employ a 30-degree pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
 - Accumulate 16 scans to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum with a spectral width of 240 ppm.
 - Employ a 30-degree pulse width, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds.
 - Accumulate 1024 scans.
- Data Processing: Process the raw data using appropriate NMR software. Apply a Fourier transform, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ^1H NMR and the CDCl_3 solvent peak at 77.16 ppm for ^{13}C NMR.

Infrared (IR) Spectroscopy

- Sample Preparation: As **2-(2-Chloroethoxymethyl)oxirane** is expected to be a liquid at room temperature, prepare a thin film of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Acquisition:


- Record a background spectrum of the clean salt plates.
- Place the prepared sample in the spectrometer's sample holder.
- Acquire the sample spectrum over a range of 4000 to 400 cm^{-1} .
- Co-add 32 scans to improve the signal-to-noise ratio.
- Data Processing: Perform a background subtraction from the sample spectrum using the instrument's software.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **2-(2-Chloroethoxymethyl)oxirane** in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a gas chromatography (GC-MS) system for separation and introduction or via direct infusion.
- Instrumentation: Employ a mass spectrometer capable of electron ionization (EI).
- Acquisition:
 - Set the ionization energy to 70 eV.
 - Scan a mass-to-charge (m/z) range of 35 to 200 amu.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. The isotopic pattern for chlorine (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio) should be considered in the analysis of chlorine-containing fragments.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a synthesized compound like **2-(2-Chloroethoxymethyl)oxirane**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. GSRS [gsrs.ncats.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-(2-Chloroethoxymethyl)oxirane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3143980#2-2-chloroethoxymethyl-oxirane-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com